(2E)-N-(4-etilfenil)-3-(2-metoxifenil)prop-2-enamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H19NO2 and its molecular weight is 281.355. The purity is usually 95%.

BenchChem offers high-quality (2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mecanismos de Defensa Química de las Plantas

Antecedentes: EMPP pertenece a la clase de diterpenoides, que son productos naturales que se encuentran en las plantas. Estos compuestos desempeñan papeles esenciales en la defensa de las plantas contra los herbívoros y los patógenos. EMPP, en particular, ha sido estudiado por su capacidad para mejorar las defensas químicas sin causar autotoxicidad.

Hallazgos:- Comprender cómo EMPP modula los mecanismos de defensa de las plantas arroja luz sobre el delicado equilibrio entre la protección y el autodaño. Al regular las modificaciones metabólicas, las plantas de tabaco evitan la autotoxicidad al mismo tiempo que obtienen una defensa eficaz contra los herbívoros .

Actividad Biológica

(2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide, a compound belonging to the class of amides, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

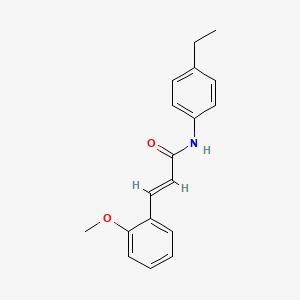

Chemical Structure

The compound can be structurally represented as follows:

This structure includes an ethyl-substituted phenyl group and a methoxyphenyl moiety, contributing to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that (2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide may exhibit various pharmacological properties, including:

- Antineoplastic Activity : Potential efficacy against cancer cells.

- Anticonvulsant Properties : Similar compounds have shown promise in seizure models.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.

The mechanism through which (2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide exerts its effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. The binding affinity and selectivity for these targets can lead to modulation of their activity, resulting in various biological responses.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neuronal activity.

Anticancer Activity

A study investigating the antitumor potential of related compounds found that modifications in the phenyl ring significantly affected cytotoxicity against various cancer cell lines. For instance, compounds with methoxy groups demonstrated enhanced activity compared to their unsubstituted counterparts.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide | MCF-7 | 15.4 |

| (2E)-N-(4-ethylphenyl)-3-(phenyl)prop-2-enamide | MCF-7 | 22.1 |

Anticonvulsant Activity

Research on similar cinnamamide derivatives has shown promising anticonvulsant effects in animal models. For example, a related compound demonstrated significant efficacy in the maximal electroshock test with an ED50 value indicating effective seizure suppression.

| Compound | Model | ED50 (mg/kg) |

|---|---|---|

| (S)-(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide | MES Test | 44.46 |

| (2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide | Proposed Model | TBD |

Safety and Toxicology

Toxicological assessments are critical for evaluating the safety profile of (2E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide. Preliminary studies suggest low cytotoxicity in standard cell lines at concentrations up to 100 µM, indicating a favorable safety margin for further development.

Propiedades

IUPAC Name |

(E)-N-(4-ethylphenyl)-3-(2-methoxyphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-3-14-8-11-16(12-9-14)19-18(20)13-10-15-6-4-5-7-17(15)21-2/h4-13H,3H2,1-2H3,(H,19,20)/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWFWCOAHFRQSD-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.